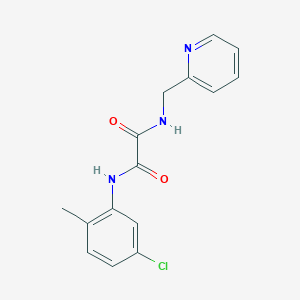

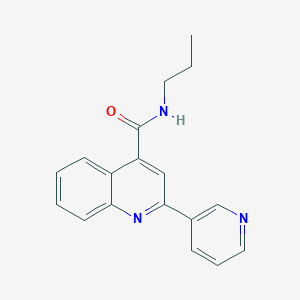

![molecular formula C20H22N2O3S2 B4623797 4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)

4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

Overview

Description

Sulfonamide derivatives have been widely studied for their potential in various biochemical applications, including as inhibitors for enzymes like carbonic anhydrase and kynurenine 3-hydroxylase. These compounds often exhibit significant bioactivity, making them of interest for medical and biochemical research.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the condensation of sulfonamide groups with aromatic or heteroaromatic rings. For example, compounds have been synthesized starting from substituted benzaldehydes or benzenesulfonyl chloride, leading to the formation of benzenesulfonamide derivatives with specific functional groups attached to the aromatic ring (Röver et al., 1997).

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of sulfonamide derivatives, revealing specific conformational characteristics and intermolecular interactions. These studies provide insights into the three-dimensional arrangement of atoms in the molecule and how this influences its chemical behavior and interaction with biological targets (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including condensation with aldehydes to form chalcone derivatives or reaction with hydrazonyl bromides. These reactions are crucial for modifying the chemical structure and enhancing the biological activity of the compounds (Sławiński, 2007).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies have shown that the introduction of specific functional groups can impact these properties, affecting the compound's applicability in various environments (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including their reactivity, stability, and interaction with biological molecules, are determined by their functional groups and molecular structure. For instance, the presence of thiazole and tetrazole rings in the structure has been associated with specific inhibitory activities against enzymes like carbonic anhydrase, influencing the compound's potential for therapeutic use (Gawad et al., 2016).

Scientific Research Applications

Synthesis and Characterization

4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide and its derivatives have been extensively studied for their potential applications in various fields of scientific research. These compounds have been synthesized and characterized for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study by Küçükgüzel et al. (2013) explored the synthesis and characterization of celecoxib derivatives as potential therapeutic agents, revealing their diverse biological activities and low gastric toxicity compared to celecoxib (Küçükgüzel et al., 2013).

Anticancer and Antimicrobial Potential

Research has also focused on the anticancer and antimicrobial potential of these compounds. Pişkin et al. (2020) demonstrated the use of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, highlighting their significant singlet oxygen quantum yield and potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Sarvaiya et al. (2019) synthesized and tested arylazopyrazole pyrimidone clubbed heterocyclic compounds for their antimicrobial activities, indicating the broad biological applicability of benzenesulfonamide derivatives (Sarvaiya, Gulati, & Patel, 2019).

Carbonic Anhydrase Inhibition

Furthermore, compounds featuring the benzenesulfonamide moiety have shown promising results as carbonic anhydrase inhibitors, which could have implications in the treatment of various diseases. For example, Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, exhibiting significant anticonvulsive effects and potential as anticonvulsant agents (Farag et al., 2012).

Advanced Material Applications

Moreover, benzenesulfonamide derivatives have been explored for their applications in advanced materials. Feng et al. (2021) constructed new d10 metal complexes with modified benzenesulfonamide acid, revealing their luminescence and antibacterial properties. This highlights the potential of these compounds in the development of new materials with desired functional properties (Feng et al., 2021).

properties

IUPAC Name |

4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c1-3-4-13-25-18-9-11-19(12-10-18)27(23,24)22-17-7-5-16(6-8-17)20-14-26-15(2)21-20/h5-12,14,22H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXNPTZWBNCGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(4-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4623724.png)

![3-[(4-methylbenzyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4623725.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4623737.png)

![2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623781.png)

![2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide](/img/structure/B4623788.png)

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)

![4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)